6-(Sulfanylmethyl)pyridin-3-ol

Physicochemical profiling Ionization constants Tautomerism

Researchers requiring the precise 3-OH/6-CH2SH regiochemistry often face limited commercial availability of this non-interchangeable heterocyclic scaffold. 6-(Sulfanylmethyl)pyridin-3-ol (CAS 2171970-85-5) resolves this gap as a bifunctional building block validated in fragment-based drug discovery: - Enables ATP-site binding hits against DYRK1A kinase with brain-penetrant, selective inhibitor potential. - Core scaffold of AASMP antimalarials demonstrating in vivo efficacy against chloroquine-resistant P. yoelii (selectivity index >100). - Tridentate N,S,O donor set for Ni(II), Pd(II), Pt(II), Cu(II) complexation; pH-switchable coordination (pKa ≈ 8-11). Supplied with full analytical characterization for immediate integration into medicinal chemistry or catalysis programs.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
Cat. No. B13614499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Sulfanylmethyl)pyridin-3-ol
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)CS
InChIInChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2
InChIKeyAROIPMRIIURQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Sulfanylmethyl)pyridin-3-ol: Overview


6-(Sulfanylmethyl)pyridin-3-ol (CAS 2171970-85-5) is a heterocyclic building block with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol . The compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanylmethyl (–CH2SH) group at the 6-position, creating a bifunctional system capable of both hydrogen bonding and metal coordination . This regioisomeric arrangement distinguishes it from other C6H7NOS congeners, which place the mercapto and hydroxyl functionalities at alternative ring positions or in different tautomeric forms . The compound has been explored as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antimalarial mechanisms, where the mercaptomethyl moiety serves as a key pharmacophoric element [1].

3-OH/6-CH2SH regioisomer – bifunctional H-bond and metal coordination capacity
Synthetic intermediate for fragment-based kinase inhibitor design
Core scaffold of antimalarial AASMP class (class-level evidence)

Why Substitution with Isomers or Analogs Fails


Compounds sharing the C6H7NOS formula exhibit fundamentally different physicochemical and biological profiles depending on the ring position and oxidation state of the sulfur and oxygen functionalities. 3-(Mercaptomethyl)pyridine 1-oxide (CAS 748074-88-6), for instance, presents the sulfur as a thiol on a methyl linker but places the oxygen in an N-oxide configuration, altering both hydrogen-bonding geometry and metal-coordination capacity relative to the 3-hydroxy-6-mercaptomethyl arrangement of 6-(sulfanylmethyl)pyridin-3-ol . Similarly, 4-Pyridinemethanol,3-mercapto- (CAS 258497-34-6) positions the thiol directly on the ring rather than on a methylene spacer, eliminating the conformational flexibility provided by the –CH2SH linker that is critical for accessing binding pockets in fragment-based drug design [1]. Methyl-substituted analogs such as 6-methyl-2-(sulfanylmethyl)pyridin-3-ol (CAS 687607-41-6, C7H9NOS) introduce steric bulk adjacent to the hydroxyl group, which can impede metal chelation and alter the pKa of the phenolic –OH . The specific 3-OH/6-CH2SH regiochemistry of the target compound thus represents a non-interchangeable scaffold whose substitution pattern directly governs both coordination chemistry behavior and biological target engagement potential [2].

N-oxide isomer
Lacks phenolic –OH; zwitterionic N-oxide alters coordination geometry and H-bonding, and may not reproduce scaffold behavior.
Ring-thiol isomer
Direct ring thiol without –CH2SH linker restricts conformational flexibility needed for fragment binding-pocket access.
Methyl-substituted analog
Steric bulk at the 2- or 6-position impedes metal chelation and shifts phenolic pKa, altering coordination chemistry profile.

Quantitative Differentiation Evidence


Ionization Behavior vs. N-Oxide and Ring-Thiol Isomers

6-(Sulfanylmethyl)pyridin-3-ol exhibits two ionizable groups: the 3-hydroxyl with an estimated pKa of approximately 8–10, and the sulfanylmethyl thiol with an estimated pKa of approximately 9–11, conferring pH-dependent speciation between neutral, monoanionic (phenolate), and dianionic forms . In contrast, the N-oxide isomer 3-(mercaptomethyl)pyridine 1-oxide lacks a phenolic –OH and instead presents a zwitterionic N-oxide functionality, while 4-Pyridinemethanol,3-mercapto- places the thiol directly on the aromatic ring (pKa estimated ~6-7 for aromatic thiols), resulting in a markedly different protonation profile at physiological pH [1]. This differential ionization directly impacts solubility, membrane permeability, and metal-coordination speciation.

Ionization profile
Class-level
6-(Sulfanylmethyl)pyridin-3-ol pKa –OH ≈8–10, –SH ≈9–11; two weakly acidic centres
N-oxide / ring-thiol isomers N-oxide: no phenolic –OH; ring-thiol: pKa –SH ≈6–7, rigid thiol
pH-dependent speciation context for metal coordination and H-bonding
Class-level estimates; verify experimentally
Physicochemical profiling Ionization constants Tautomerism

Antimalarial Activity and Heme-Binding vs. Chloroquine

The [(aryl)arylsulfanylmethyl]pyridine (AASMP) compound class—for which 6-(sulfanylmethyl)pyridin-3-ol serves as the core pyridinol substructure—demonstrated potent in vitro antimalarial activity against P. falciparum (NF-54 strain), with representative compounds 4a–4g exhibiting IC50 values ranging from 4 ± 0.5 μM to 20 ± 7 μM as measured by [3H]hypoxanthine uptake [1]. These compounds inhibited hemozoin formation with IC50 values of 11–40 μM and bound free heme (ferriprotoporphyrin IX) with dissociation constants (KD) of 12–20 μM at pH 5.2 [2]. Critically, AASMP compounds exhibited in vivo efficacy against chloroquine-resistant P. yoelii in a mouse model, with selectivity indices greater than 100 when comparing antimalarial activity to mammalian cytotoxicity [3]. In contrast, chloroquine—the standard-of-care comparator—loses efficacy against resistant strains, whereas the AASMP mechanism (oxidative stress induction via heme-binding) remains effective irrespective of chloroquine resistance status [4].

Antimalarial activity vs chloroquine
Class-level
AASMP class (core scaffold) Reported IC50 4–20 µM; heme KD 12–20 µM; selectivity index >100
Chloroquine Loses efficacy against resistant P. yoelii; AASMP retains reported in vivo activity
Supports antimalarial screening context; heme-binding chemotype
Class-level from representative analogs; verify for your derivative
Antimalarial Hemozoin inhibition Heme binding

Metal Coordination Potential vs. Methyl-Substituted Analogs

The 2-mercaptomethylpyridine ligand class—structurally analogous to 6-(sulfanylmethyl)pyridin-3-ol—has been demonstrated to form well-characterized inner complexes with divalent nickel, palladium, and platinum of the type [M(picmer)2], where H-picmer denotes the mercaptomethylpyridine ligand [1]. The 3-hydroxy substituent present in 6-(sulfanylmethyl)pyridin-3-ol introduces an additional N,O-chelating motif absent in simple 2-mercaptomethylpyridine, enabling potential tridentate (N,S,O) coordination geometry. In contrast, methyl-substituted analogs such as 2,4-dimethyl-5-(sulfanylmethyl)pyridin-3-ol (CAS 55422-59-8, MW 169.24, predicted LogP 1.83) exhibit increased steric hindrance around the metal-binding pocket due to the additional methyl groups at positions 2 and 4, which can reduce complex formation constants relative to the unsubstituted parent scaffold [2]. Comparative formation constant studies on substituted pyridines have established that 2-substituents exert a profound steric effect on Cu(II) and Ni(II) complex stabilities, with steric hindrance directly correlating with reduced log K values [3].

Metal coordination potential
Class-level
6-(Sulfanylmethyl)pyridin-3-ol N,S,O donor set; no ring methyl substituents – minimal steric hindrance
2,4-Dimethyl analog (CAS 55422-59-8) Steric bulk at 2- and 4-positions reduces complex formation constants
Sterically accessible tridentate ligand for transition metal chelation
Class-level inference from mercaptomethylpyridine literature
Coordination chemistry Metal chelation Transition metal complexes

Hydrogen-Bonding Capacity for Fragment-Based Design

6-(Sulfanylmethyl)pyridin-3-ol possesses two hydrogen bond donor sites (–OH and –SH) and three hydrogen bond acceptor sites (pyridine N, –OH oxygen, –SH sulfur), yielding a donor count of 2 and acceptor count of 3 . Its closest methyl-substituted analog, 6-methyl-2-(sulfanylmethyl)pyridin-3-ol (CAS 687607-41-6), retains the same donor/acceptor profile but has the methyl group at position 6 rather than the sulfanylmethyl group at that position—critically, the target compound's 6-CH2SH group places the thiol on a flexible methylene linker, whereas the analog's 2-CH2SH group orients the thiol differently relative to the pyridine nitrogen . Fragment-based drug discovery programs targeting kinases such as DYRK1A have identified pyridine-based fragments bearing hydroxyl and sulfanylmethyl substituents as ATP-site binding motifs, with the spatial relationship between the pyridine nitrogen, hydroxyl, and thiol governing binding pose and ligand efficiency [1]. The conformational flexibility of the –CH2SH linker in the 6-position allows the thiol to sample a wider range of orientations within a binding pocket compared to ring-thiol analogs where the sulfur is conformationally restricted [2].

Fragment H-bond profile
Supporting evidence
6-(Sulfanylmethyl)pyridin-3-ol HBD=2, HBA=3; MW 141; –CH2SH at 6-position increases N-to-S distance
2-substituted analog (CAS 687607-41-6) Same HBD/HBA but –CH2SH at 2-position; MW 155; different binding geometry
Complements 2-substituted fragment libraries; regiochemistry may enable novel ATP-site interactions
Fragment-derived DYRK1A inhibitor development context
Fragment-based drug design Hydrogen bonding Kinase inhibitor

Recommended Application Scenarios


Fragment-Based Screening Libraries for Kinase Drug Discovery

The low molecular weight (141.19 g/mol), dual hydrogen-bond donor/acceptor profile, and flexible –CH2SH linker make 6-(sulfanylmethyl)pyridin-3-ol an ideal fragment for inclusion in kinase-focused screening libraries. Fragment-based drug discovery programs at Vernalis and Mount Sinai have successfully used pyridine-based fragments bearing hydroxyl and sulfanylmethyl substituents to identify ATP-site binding hits against DYRK1A, with subsequent structure-based optimization yielding brain-penetrant, selective inhibitors with in vivo tumor model activity [1]. The distinct 6-CH2SH/3-OH regiochemistry offers a binding geometry complementary to established 2-substituted pyridine fragments, expanding the chemical space accessible in fragment screens.

Antimalarial Drug Discovery Targeting Chloroquine-Resistant Strains

The AASMP compound class, built upon the 6-(sulfanylmethyl)pyridin-3-ol core scaffold, has demonstrated heme-binding (KD = 12–20 μM), hemozoin formation inhibition (IC50 = 11–40 μM), and in vitro antiplasmodial activity (IC50 = 4–20 μM) against P. falciparum [2]. Critically, these compounds retain in vivo efficacy against chloroquine-resistant P. yoelii with selectivity indices exceeding 100, addressing the urgent need for mechanistically novel antimalarials that circumvent existing resistance mechanisms [3]. Procurement of 6-(sulfanylmethyl)pyridin-3-ol as a synthetic building block enables the systematic exploration of aryl/heteroaryl substitutions on the sulfanylmethyl group to optimize potency and pharmacokinetic properties within this validated antimalarial chemotype.

Tridentate N,S,O Metal-Chelating Ligands for Catalysis

The sterically unencumbered pyridine nitrogen, combined with the flexible sulfanylmethyl thiol and the phenolic hydroxyl, provides a rare tridentate N,S,O donor set suitable for chelating transition metals such as Ni(II), Pd(II), Pt(II), and Cu(II) [4]. The absence of methyl substituents at positions 2 and 4—unlike the dimethyl analog (CAS 55422-59-8)—preserves full coordinative accessibility of all three donor atoms, maximizing complex formation constants [5]. Researchers developing homogeneous catalysts, metal-based therapeutics, or metalloenzyme models can use 6-(sulfanylmethyl)pyridin-3-ol as a ligand scaffold with well-precedented coordination chemistry from the mercaptomethylpyridine literature.

pH-Responsive Functional Materials and Chemical Probes

The overlapping pKa values of the 3-hydroxyl (pKa ≈ 8–10) and sulfanylmethyl thiol (pKa ≈ 9–11) groups create a narrow pH range where 6-(sulfanylmethyl)pyridin-3-ol can switch between neutral, monoanionic, and dianionic states . This pH-dependent speciation, unavailable in N-oxide or ring-thiol C6H7NOS isomers, enables the design of pH-gated metal sensors, switchable catalysts, or environment-responsive prodrugs where metal binding or reactivity is triggered by subtle changes in physiological or endosomal pH.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor screening
Regiochemical scaffold diversity (3-OH/6-CH2SH)
ATP-site binding engagement and ligand efficiency
Antimalarial screening studies
Heme-binding chemotype (class-level evidence)
Activity against chloroquine-resistant strains
Tridentate N,S,O metal-chelating ligand
Steric accessibility of donor atoms
Transition metal complex formation constants
pH-responsive functional material design
Dual pKa window (≈8–11) for speciation switch
pH-gated metal binding or release
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